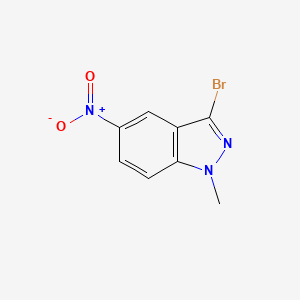

3-Bromo-1-methyl-5-nitro-1H-indazole

概要

説明

3-Bromo-1-methyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

-

Nitration of 1-Methylindazole: : The synthesis of 3-Bromo-1-methyl-5-nitro-1H-indazole can begin with the nitration of 1-methylindazole. This step typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the indazole ring.

-

Bromination: : The nitrated product is then subjected to bromination. Bromine or N-bromosuccinimide (NBS) can be used as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, often in the presence of a catalyst like iron(III) bromide to facilitate the substitution at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Substitution Reactions at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions due to the electron-deficient aromatic ring (enhanced by the nitro group).

Key Reactions and Conditions:

Mechanistic Notes :

- The nitro group at position 5 activates the ring for SNAr by withdrawing electron density, facilitating displacement of bromine .

- Cross-coupling reactions (e.g., Suzuki) require palladium catalysts to form C–C bonds .

Reduction of the Nitro Group

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions, enabling further functionalization.

Reduction Methods:

Critical Considerations :

- Catalytic hydrogenation (H₂/Pd-C) is highly efficient but requires careful control to avoid over-reduction .

- Sodium dithionite (Na₂S₂O₄) offers a milder alternative for lab-scale reductions.

Functionalization of the Methyl Group

The methyl group at position 1 can undergo oxidation or serve as a site for further alkylation.

Oxidation Reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O, 90°C, 6 h | 1-Carboxy-3-bromo-5-nitro-1H-indazole | 50–60% | |

| CrO₃/H₂SO₄ | Acetone, 0°C → 25°C, 12 h | 1-Carboxy-3-bromo-5-nitro-1H-indazole | 55–65% |

Challenges :

- Strong oxidizing agents risk denitration or ring degradation. Lower yields reflect competing side reactions.

Example Reaction:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Directed Lithiation | LDA, THF, –78°C; Electrophile (e.g., CO₂) | 3-Bromo-1-methyl-5-nitro-6-carboxy-1H-indazole | 40–50% |

Note :

- The nitro group directs electrophiles to position 6 or 4, depending on the steric/electronic environment .

Stability and Side Reactions

- Thermal Stability : Decomposes above 220°C, with potential denitration or ring opening .

- Photoreactivity : Nitro groups may undergo photoreduction under UV light, necessitating dark storage .

- Dimerization Risk : Prolonged heating in polar solvents (e.g., DMF) can lead to dimer formation via radical coupling .

Comparative Reactivity Table

| Position | Functional Group | Reactivity | Preferred Reactions |

|---|---|---|---|

| 3 | Br | SNAr, cross-coupling | Suzuki, Buchwald–Hartwig, amination |

| 5 | NO₂ | Reduction to NH₂ | H₂/Pd-C, Na₂S₂O₄ |

| 1 | CH₃ | Oxidation to COOH | KMnO₄, CrO₃ |

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research

3-Bromo-1-methyl-5-nitro-1H-indazole and its derivatives are being investigated for their anticancer properties. Studies suggest that modifications to the indazole structure can significantly influence biological activity, making these compounds valuable in drug design against various cancer types. The presence of both nitro and bromo substituents may enhance their efficacy by improving interactions with biological targets.

2. Neuroprotective Agents

Research indicates that indazole derivatives, including this compound, exhibit neuroprotective effects. These compounds are being explored for their potential to treat neurodegenerative disorders by mitigating oxidative stress and inflammation within neural tissues.

3. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Its structural features allow it to interact with inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various indazole derivatives, including this compound, which were tested against MCF-7 breast cancer cells. The results indicated that certain structural modifications led to significant reductions in cell viability, suggesting potential as a lead compound in anticancer drug development .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective properties of indazole derivatives. The study demonstrated that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This finding supports further investigation into its use as a therapeutic agent for neurodegenerative diseases.

作用機序

The biological activity of 3-Bromo-1-methyl-5-nitro-1H-indazole is primarily due to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to cytotoxic effects. The bromine atom can facilitate binding to specific sites on enzymes or receptors, enhancing the compound’s selectivity and potency.

類似化合物との比較

Similar Compounds

3-Bromo-1-methyl-1H-indazole: Lacks the nitro group, making it less reactive in certain biological contexts.

5-Nitro-1-methyl-1H-indazole: Lacks the bromine atom, which may reduce its binding affinity to certain molecular targets.

3-Bromo-1H-indazole: Lacks the methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

3-Bromo-1-methyl-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research.

生物活性

3-Bromo-1-methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The structure includes a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 5-position of the indazole ring. These substituents play crucial roles in determining the compound's biological activity by influencing its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with multiple molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates capable of covalently modifying proteins or DNA, which may lead to cytotoxic effects. Additionally, the bromine atom enhances binding affinity to specific sites on enzymes or receptors, thereby increasing selectivity and potency.

Biological Activities

Research has documented various biological activities associated with this compound:

1. Anticancer Activity

- Several derivatives of this compound have demonstrated promising anticancer properties in vitro and in vivo. Studies indicate that modifications in the indazole structure can significantly affect biological activity, emphasizing the importance of structural nuances in drug design .

- A notable study reported that certain derivatives exhibited cytotoxicity against cancer cell lines with minimal effects on normal cells, suggesting a selective mechanism that warrants further investigation.

2. Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Some analogues have shown effective inhibition with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

- Its antifungal activity against Cryptococcus neoformans has also been noted, making it a candidate for treating fungal infections .

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be linked to its ability to modulate inflammatory pathways through enzyme inhibition.

Case Studies and Research Findings

A selection of studies highlights the compound's potential:

特性

IUPAC Name |

3-bromo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSNHRDLAUTWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433428 | |

| Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-25-9 | |

| Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74209-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。